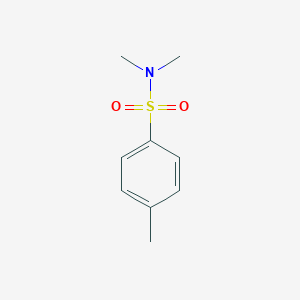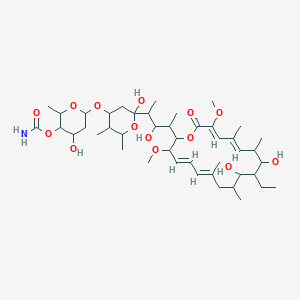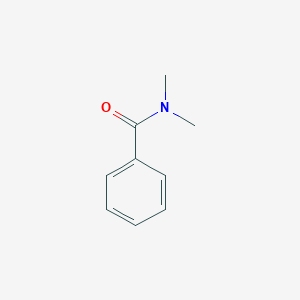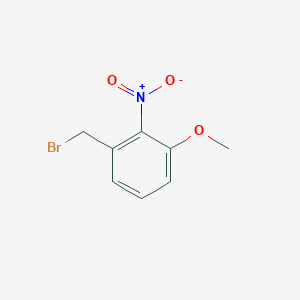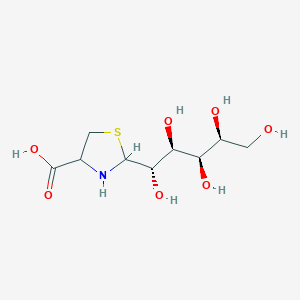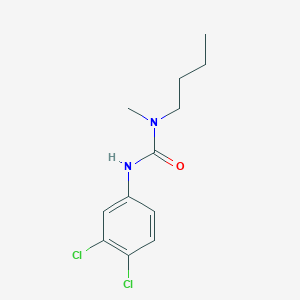
4-Chloromandelic acid
Overview
Description
4-Chloromandelic acid is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 4-Chloro-D-mandelic acid, 4-Chloro-α-hydroxyphenylacetic acid . It is used in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs .
Synthesis Analysis
A new biocatalyst PCL@UiO-67 (Zr) was successfully synthesized by immobilized lipases on metal–organic frameworks (MOFs) materials . This biocatalyst boosts the enantioselectivity in the kinetic resolution of racemic 4-chloro-mandelic acid (4-ClMA) on the organic solvent .
Molecular Structure Analysis
The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .
Chemical Reactions Analysis
The experiment results showed resolution racemic 4-ClMA optimum conditions that 20 mmol/L of (R, S)-4-chloromandelic acid, 120 mmol/L vinyl acetate, 30-mg immobilized lipases PCL@UiO-67(Zr), 2 mL of MTBE, 500 rpm, and under the 55°C reaction 18 h. In this optimum conditions, c and ee p could reach up to 47.6% and 98.7%, respectively .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .
Scientific Research Applications
Precursor in Drug Synthesis
4-Chloromandelic acid is used as a precursor in the synthesis of 2-aryloxy-2-arylalkanoic acids , which are important for developing drugs aimed at treating diabetes and lipid disorders .
Resolution of Racemic Mixtures
It serves as a resolving agent for racemic mixtures through the formation of diastereomeric salts, particularly when using optically active compounds like ®-(+)-Benzyl-1-Phenylethylamine (BPA) .
Study of Chlorine Interactions
Research has been conducted to understand the effect of chlorine interactions in the resolution process of 4-Chloromandelic acid, which can influence the efficiency of separation in pharmaceutical compounds .
Optimization of Resolution Conditions
Studies have determined optimal conditions for the resolution process involving 4-Chloromandelic acid, such as solvent choice, molar ratios, filtration temperatures, and solvent amounts .
Mechanism of Action
Target of Action
4-Chloromandelic acid (4-ClMA) is a chemical compound with the molecular formula C8H7ClO3 . It is used as a precursor in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs
Mode of Action
It is known that 4-clma can be resolved using ®- (+)-benzyl-1-phenylethylamine ( ®- (+)-bpa) via diastereomeric salts formation . This process involves interactions like hydrogen bonding and CH/π interactions. The chlorine…chlorine interaction was observed in the less soluble salt presenting as Cl…Cl between adjacent hydrogen network columns, while the Cl/π interaction was observed in the more soluble salt .
Biochemical Pathways
Mandelic acid and its derivatives, which include 4-clma, are known to be involved in various degradation pathways in bacteria . These pathways involve enzymes such as mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .
Pharmacokinetics
The optimal resolution conditions for 4-clma have been determined: absolute ethanol as a solvent, the molar ratio of 4-clma to ®- (+)-bpa as 1:1, the filtration temperature as 15 °c, and the amount of solvent as 16 mL/1 mmol 4-ClMA . These conditions could potentially influence the bioavailability of 4-ClMA.
Result of Action
It is known that 4-clma is used as a precursor in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs , suggesting that it may have a role in the treatment of these conditions.
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4-ClMA. Factors such as temperature, solvent type, and molar ratios can affect the resolution process of 4-ClMA . For instance, the optimal resolution conditions were determined to be the molar ratio of 4-ClMA to ®- (+)-BPA of 1:1, the amount of absolute ethanol of 1.6 mL/1 mmol 4-ClMA, and the filtration temperature of 15 °C .
Safety and Hazards
Future Directions
The future directions for 4-Chloromandelic acid involve the development of new methods and/or improvement of separation efficiency for obtaining enantiopure pharmaceutical intermediates . These methods include catalytic asymmetric synthesis, chromatographic resolution, extraction resolution, membrane resolution, diastereomeric salt resolution, and enzymatic resolution .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883404 | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
492-86-4, 7138-34-3 | |
| Record name | 4-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









